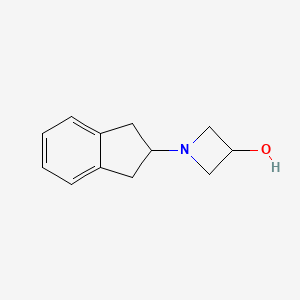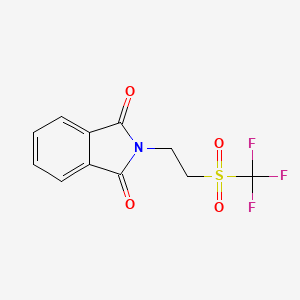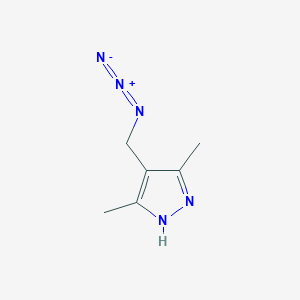
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole
Overview
Description
4-(Azidomethyl)-3,5-dimethyl-1H-pyrazole, or 4-AMPDP, is a pyrazole derivative that has been used in a variety of scientific research applications. It is a highly reactive compound that can be used to modify proteins, lipids, and other biomolecules. 4-AMPDP is a versatile molecule that has been used in the synthesis of complex molecules, as a tool for drug discovery, and in the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of 3,5-dimethyl-1H-pyrazole derivatives, including azidomethylated versions. These compounds are synthesized through various chemical reactions, offering a platform for the development of new molecules with potential biological and pharmacological activities. The synthesis processes involve reactions like the Suzuki–Miyaura cross-coupling and lithiation methods, leading to compounds with substituted phenyl groups and other functional groups enhancing their reactivity and potential applications (Karrouchi et al., 2019; Olguín & Brooker, 2011).
Biological and Pharmacological Activities
Research has highlighted the diverse biological and pharmacological activities of 3,5-dimethyl-1H-pyrazole derivatives. These compounds have been investigated for their antioxidant, anticancer, and antimicrobial properties. For instance, certain derivatives have shown potential as free-radical scavengers and antioxidants, with activities comparable to or exceeding those of standard controls in in vitro assays (Karrouchi et al., 2019). Additionally, some compounds exhibit significant anticancer activities against various cancer cell lines, including breast cancer, suggesting their potential as therapeutic agents (Ghorab, El-Gazzar, & Alsaid, 2014). Antimicrobial studies also reveal that these derivatives can inhibit the growth of several bacterial strains, indicating their usefulness in developing new antimicrobial drugs (Al-Smaisim, 2012).
Molecular Docking and Theoretical Studies
Molecular docking and Density Functional Theory (DFT) calculations have been employed to understand the interaction mechanisms of 3,5-dimethyl-1H-pyrazole derivatives with biological targets, such as DNA and proteins. These theoretical studies help in elucidating the structure-activity relationships and the potential binding modes of these compounds, paving the way for rational drug design and optimization (Reddy et al., 2017).
properties
IUPAC Name |
4-(azidomethyl)-3,5-dimethyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5/c1-4-6(3-8-11-7)5(2)10-9-4/h3H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJYVKFDCPXADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




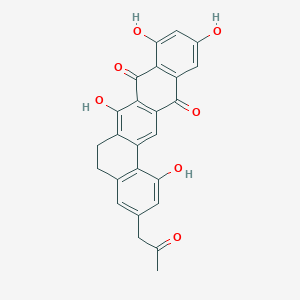
![7-(chloromethyl)-6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482312.png)
![6-cyclopropyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482313.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482314.png)
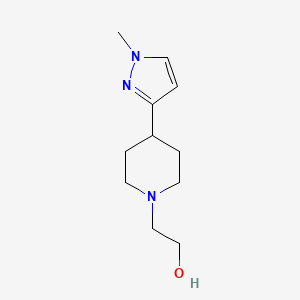
![(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482317.png)
![2-(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B1482319.png)
![(3-Hydroxyazetidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B1482320.png)
![3-[2-(tert-butoxycarbonyl)-8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl]propanoic acid](/img/structure/B1482322.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)
